molecular formula C9H16N2O B2787652 Decahydropyrimido[1,2-a]azepin-4-one CAS No. 2173999-76-1

Decahydropyrimido[1,2-a]azepin-4-one

Cat. No. B2787652
CAS RN: 2173999-76-1
M. Wt: 168.24
InChI Key: VWGBIAXVOYXIJU-UHFFFAOYSA-N
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Description

Decahydropyrimido[1,2-a]azepin-4-one (CAS Number: 2173999-76-1) is a heterocyclic compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . It is also known by other synonyms such as 4-(p-Chlorobenzyl)-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone .


Synthesis Analysis

A catalyst-controlled cascade reaction has been developed for the synthesis of bridged bicyclic tetrahydrobenz[b]azepin-4-ones from N-arylnitrones and allenes. This method expands the accessible structural diversity of a synthetically challenging heterocyclic scaffold and tunes a catalyst-sensitive process in a new direction .


Molecular Structure Analysis

Decahydropyrimido[1,2-a]azepin-4-one has a bicyclic structure, and its molecular formula indicates the presence of a nitrogen atom and an oxygen atom in the ring system .


Chemical Reactions Analysis

The compound can undergo ring expansion reactions to form azepinones. Photolysis and pyrolysis have been studied for its synthesis under mild conditions .


Physical And Chemical Properties Analysis

  • ChemSpider ID : 3003295

Scientific Research Applications

Mechanism of Action

Azelastine, a related compound, is a histamine H1-receptor antagonist used intranasally to treat allergic and vasomotor rhinitis and in an ophthalmic solution to treat allergic conjunctivitis .

properties

IUPAC Name

2,3,6,7,8,9,10,10a-octahydro-1H-pyrimido[1,2-a]azepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9-5-6-10-8-4-2-1-3-7-11(8)9/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGBIAXVOYXIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2NCCC(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decahydropyrimido[1,2-a]azepin-4-one

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